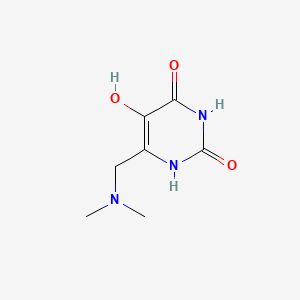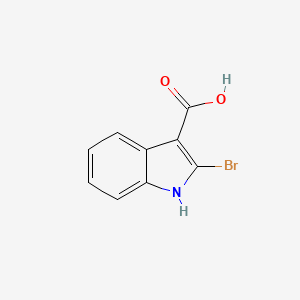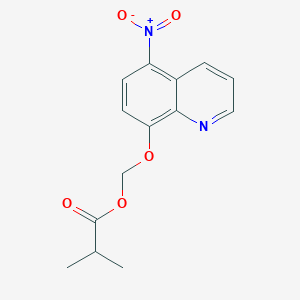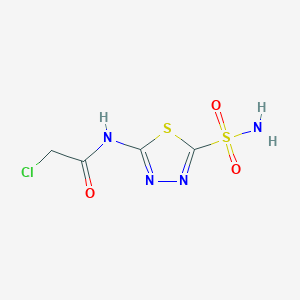![molecular formula C12H18O6 B12934421 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)
8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Ethoxycarbonyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound. The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of spiro compounds generally involves scalable reactions that can be optimized for large-scale production. The use of commercially available reagents and efficient reaction conditions makes the industrial synthesis of such compounds feasible .
Análisis De Reacciones Químicas
Types of Reactions
8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a scaffold in drug discovery.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of biologically active compounds and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of enzymes, affecting metabolic and inflammatory processes . Its unique spiro structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid apart is its specific functional groups and the ethoxycarbonyl moiety, which confer unique chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions .
Propiedades
Fórmula molecular |
C12H18O6 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
8-ethoxycarbonyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C12H18O6/c1-2-16-10(15)11(9(13)14)3-5-12(6-4-11)17-7-8-18-12/h2-8H2,1H3,(H,13,14) |
Clave InChI |
TVKHAHKGOMWMDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)






![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)

![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)


